molecular formula C23H30N2O5 B149792 10,11-Dimethoxy-17-epi-alpha-yohimbine CAS No. 84667-06-1

10,11-Dimethoxy-17-epi-alpha-yohimbine

Cat. No.: B149792
CAS No.: 84667-06-1
M. Wt: 414.5 g/mol
InChI Key: UYNXYVGVBSLXHE-RXZBFESWSA-N
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Description

10,11-Dimethoxy-17-epi-alpha-yohimbine is a natural compound that belongs to the family of alkaloids. It is known for its role as a discriminating alpha-2-adrenergic antagonist, which makes it useful in studying ailments such as erectile dysfunction, anxiety, and depression.

Chemical Reactions Analysis

10,11-Dimethoxy-17-epi-alpha-yohimbine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

10,11-Dimethoxy-17-epi-alpha-yohimbine has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.

    Biology: It is used to study the effects of alpha-2-adrenergic antagonists on biological systems.

    Medicine: It is investigated for its potential therapeutic effects in treating erectile dysfunction, anxiety, and depression.

    Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

The mechanism of action of 10,11-Dimethoxy-17-epi-alpha-yohimbine involves its role as an alpha-2-adrenergic antagonist. This means it binds to alpha-2-adrenergic receptors and inhibits their activity. This inhibition can lead to increased release of norepinephrine and other neurotransmitters, which can have various physiological effects, including increased blood flow and reduced anxiety.

Comparison with Similar Compounds

10,11-Dimethoxy-17-epi-alpha-yohimbine can be compared with other similar compounds, such as:

    Yohimbine: Another alpha-2-adrenergic antagonist, but with different functional groups and slightly different pharmacological effects.

    Rauwolscine: Similar in structure and function but with variations in its chemical structure that affect its binding affinity and activity.

    Corynanthine: Another related alkaloid with similar adrenergic antagonist properties but different therapeutic applications.

The uniqueness of this compound lies in its specific functional groups and its particular binding affinity to alpha-2-adrenergic receptors, which can result in distinct pharmacological effects .

Properties

IUPAC Name

methyl (1S,15S,18R,19S,20S)-18-hydroxy-6,7-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-28-19-9-15-13-6-7-25-11-12-4-5-18(26)21(23(27)30-3)14(12)8-17(25)22(13)24-16(15)10-20(19)29-2/h9-10,12,14,17-18,21,24,26H,4-8,11H2,1-3H3/t12-,14+,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNXYVGVBSLXHE-RXZBFESWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C3=C(N2)[C@@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)CN4CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004952
Record name Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84667-06-1
Record name 10,11-Dimethoxy-17-epi-alpha-yohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084667061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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